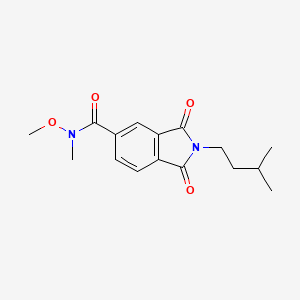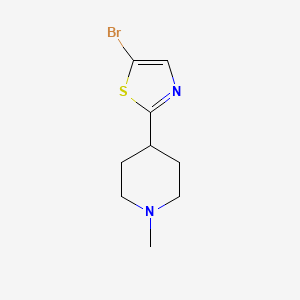
Potassium 2-(m-Tolyloxy)ethyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(m-Tolyloxy)ethyl Phosphate typically involves the reaction of m-cresol with ethylene oxide to form 2-(m-Tolyloxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as potassium hydroxide (KOH) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-(m-Tolyloxy)ethyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium 2-(m-Tolyloxy)ethyl Phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Potassium 2-(m-Tolyloxy)ethyl Phosphate involves its interaction with various molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium cresoxypolyethoxyethylphosphate
- α-Phosphono-ω-(methylphenoxy)poly(oxy-1,2-ethanediyl), dipotassium salt
Uniqueness
Potassium 2-(m-Tolyloxy)ethyl Phosphate is unique due to its specific structure, which combines the properties of both phosphate and phenolic groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Propriétés
Numéro CAS |
66057-30-5 |
|---|---|
Formule moléculaire |
C9H11K2O5P |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
dipotassium;2-(3-methylphenoxy)ethyl phosphate |
InChI |
InChI=1S/C9H13O5P.2K/c1-8-3-2-4-9(7-8)13-5-6-14-15(10,11)12;;/h2-4,7H,5-6H2,1H3,(H2,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
BMDQYINOMFOOHD-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
Numéros CAS associés |
66057-30-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)








![5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)
![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)



